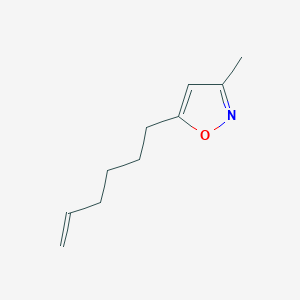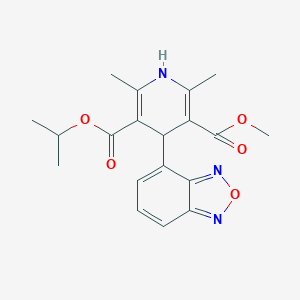![molecular formula C11H13N3 B148480 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole CAS No. 135875-06-8](/img/structure/B148480.png)
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for the development of novel drugs with therapeutic potential. In
Mecanismo De Acción
The exact mechanism of action of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole is not fully understood, but it is believed to act on several molecular targets in the body. Studies have shown that this compound can interact with various receptors in the central nervous system, including GABA-A, 5-HT1A, and 5-HT2A receptors. It has also been shown to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitter levels in the brain.
Efectos Bioquímicos Y Fisiológicos
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole. One area of research that has received significant attention is the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent antitumor activity in vitro, and further studies are needed to determine its potential as a therapeutic agent in vivo. In addition, there is growing interest in the use of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research in this area could lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole can be achieved through several methods, including the reaction of o-phenylenediamine with ketones or aldehydes, and the condensation of 2-(2-aminophenyl)ethylamine with aldehydes or ketones. One of the most commonly used methods for the synthesis of this compound is the reaction of o-phenylenediamine with cyclohexanone in the presence of acetic acid and sulfuric acid. The yield of this method is typically high, and the purity of the resulting compound is also satisfactory.
Aplicaciones Científicas De Investigación
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antidepressant effects. In addition, it has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
Propiedades
Número CAS |
135875-06-8 |
|---|---|
Nombre del producto |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole |
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-2,4-5,12H,3,6-8H2 |
Clave InChI |
RVAGTXFOZYAQLK-UHFFFAOYSA-N |
SMILES |
C1CNCC2=NC3=CC=CC=C3N2C1 |
SMILES canónico |
C1CNCC2=NC3=CC=CC=C3N2C1 |
Sinónimos |
1H-[1,4]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



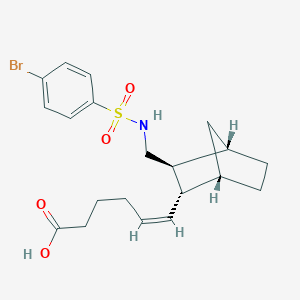

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
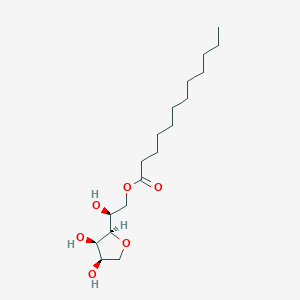
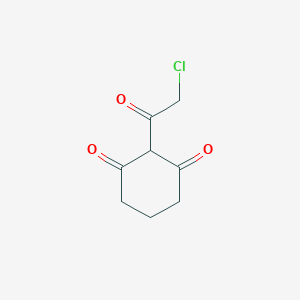

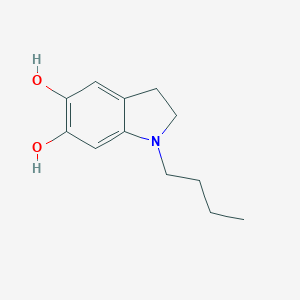
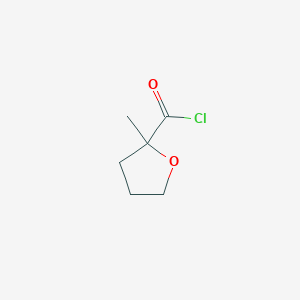

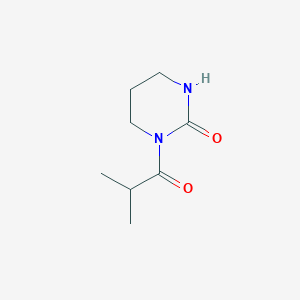
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
